- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
Cas no 5060-32-2 (Coenzyme A, S-hexanoate)
Coenzyme A, S-hexanoate structure
Product Name:Coenzyme A, S-hexanoate
Numéro CAS:5060-32-2
Le MF:C27H46N7O17P3S
Mégawatts:865.677128314972
CID:372905
PubChem ID:449118
Update Time:2025-04-19
Coenzyme A, S-hexanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Coenzyme A, S-hexanoate
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-
- Hexanoyl-Coenzyme A
- n-Hexanoyl-CoA
- Hexanoyl-coenzyme A
- Hexanoyl- CoA
- Caproyl-CoA
- Caproyl coenzyme A
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- Coenzyme A, hexanoate (6CI)
- Caproyl coenzyme A
- caproyl-CoA
- C27H46N7O17P3S
- Hexanoyl coenzyme A
- CHEBI:27540
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate
- LMFA07050328
- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- C27-H46-N7-O17-P3-S
- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;
- S-hexanoyl-coenzyme-A
- Coenzyme A, hexanoyl-
- C05270
- S-hexanoyl-CoA
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- caproyl-coenzyme A
- 5060-32-2
- Hexanoyl-CoA
- DTXSID40964834
- Q27103184
- n-hexanoyl-coenzyme A
- Hexanoyl CoA
- DB02563
- S-Hexanoyl-coenzym-A
- SCHEMBL60392
- n-hexanoyl-CoA
- Hexanethioic acid, S-ester with coenzyme A (8CI)
- NS00070446
- CVD-0019444
- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)
- BDBM627980
-
- Piscine à noyau: 1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
- La clé Inchi: OEXFMSFODMQEPE-HDRQGHTBSA-N
- Sourire: S(C(CCCCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
Propriétés calculées
- Qualité précise: 865.18837519g/mol
- Masse isotopique unique: 865.18837519g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 55
- Nombre de liaisons rotatives: 24
- Complexité: 1450
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -3.7
- Surface topologique des pôles: 389Ų
Coenzyme A, S-hexanoate Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Référence
Méthode de production 2
Conditions de réaction
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Référence
- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312
Méthode de production 3
Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:S:H2O, overnight, 37°C, pH 7.5
2.1R:S:H2O, overnight, 37°C, pH 7.5
Référence
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Méthode de production 4
Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Référence
- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666
Méthode de production 5
Conditions de réaction
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Référence
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
Méthode de production 6
Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Référence
- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis, ACS Catalysis, 2013, 3(3), 444-447
Méthode de production 7
Conditions de réaction
1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0
1.2R:Cl3CCO2H, S:H2O, 25°C
1.2R:Cl3CCO2H, S:H2O, 25°C
Référence
- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis, Journal of the American Chemical Society, 2010, 132(18), 6402-6411
Méthode de production 8
Conditions de réaction
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Référence
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159
Méthode de production 9
Conditions de réaction
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Référence
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002
Méthode de production 10
Coenzyme A, S-hexanoate Raw materials
- trans-Hex-2-enoic acid
- Coenzyme A sodium salt hydrate
- 2-BROMOACETYL BROMIDE
- Coenzyme A Trilithium Salt
- Coenzyme A
Coenzyme A, S-hexanoate Preparation Products
Coenzyme A, S-hexanoate Littérature connexe
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
5060-32-2 (Coenzyme A, S-hexanoate) Produits connexes
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- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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